

Methyl 2-chlorobenzoate density and boiling point

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-chlorobenzoate

Cat. No.: B147171

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Methyl 2-chlorobenzoate**

This technical guide provides a comprehensive overview of the density and boiling point of **methyl 2-chlorobenzoate**, complete with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical property data and standardized methodologies.

Physical and Chemical Properties

Methyl 2-chlorobenzoate is an ester with the chemical formula $C_8H_7ClO_2$. It presents as a liquid at room temperature.

Table 1: Physical Properties of **Methyl 2-chlorobenzoate**

Property	Value	Conditions
Density	1.191 g/mL	at 25 °C
Boiling Point	86-88 °C	at 2.5 mmHg
	234 °C	at atmospheric pressure
Molecular Weight	170.59 g/mol	
Appearance	White to light yellow crystal powder	

Experimental Protocols

Accurate determination of physical properties is crucial for the characterization and quality control of chemical substances. The following sections detail the standard experimental procedures for measuring the density and boiling point of liquids such as **methyl 2-chlorobenzoate**.

Density Determination using a Pycnometer

The pycnometer method is a precise technique for determining the density of a liquid by comparing its mass to the mass of a reference liquid of known density, typically distilled water, in a container of a fixed, known volume.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)
- Analytical balance
- Thermometer
- Distilled water
- **Methyl 2-chlorobenzoate**
- Acetone (for cleaning and drying)

- Filter paper

Procedure:

- Cleaning and Calibration:
 - Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and then with distilled water.
 - Dry the pycnometer completely by passing a stream of clean, dry air or by placing it in an oven at a low temperature and allowing it to cool to ambient temperature in a desiccator.
 - Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance (m_0).
- Determination of Pycnometer Volume:
 - Fill the pycnometer with distilled water of a known temperature.
 - Insert the stopper carefully, ensuring the capillary is filled and any excess water is expelled through the capillary.
 - Wipe the outside of the pycnometer dry with filter paper.
 - Weigh the pycnometer filled with distilled water (m_1).
 - Record the temperature of the water. Using a reference table, find the density of water (ρ_{water}) at this temperature.
 - The volume of the pycnometer (V) can be calculated using the formula: $V = (m_1 - m_0) / \rho_{\text{water}}$
- Density Measurement of **Methyl 2-chlorobenzoate**:
 - Empty and dry the pycnometer as described in step 1.
 - Fill the pycnometer with **methyl 2-chlorobenzoate**.
 - Insert the stopper, wipe the exterior dry, and weigh the filled pycnometer (m_2).

- The mass of the **methyl 2-chlorobenzoate** (m_{sample}) is $m_2 - m_0$.
- Calculation of Density:
 - The density of **methyl 2-chlorobenzoate** (ρ_{sample}) is calculated using the formula:
$$\rho_{\text{sample}} = (m_2 - m_0) / V$$

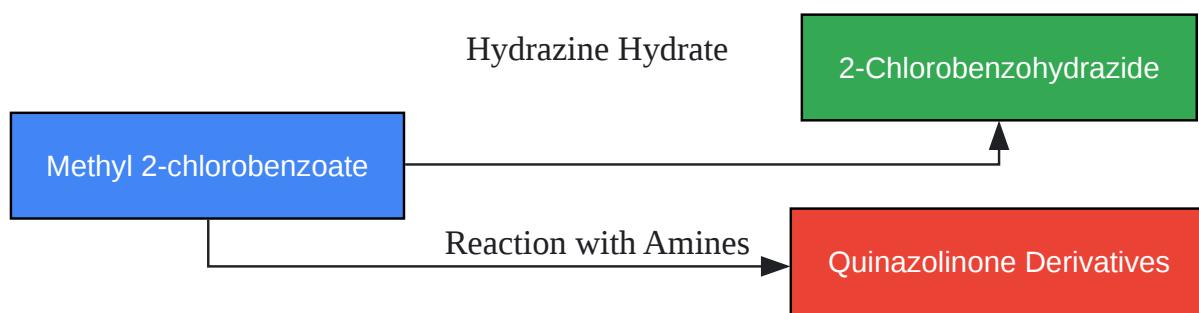
Boiling Point Determination by Distillation

Distillation is a standard method for determining the boiling point of a liquid.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) It involves heating the liquid to its boiling point, condensing the vapor, and measuring the temperature of the vapor in equilibrium with the liquid.[\[7\]](#)[\[10\]](#)

Materials:

- Distillation flask (round-bottom flask)
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or oil bath
- Boiling chips or a magnetic stirrer
- Clamps and stands

Procedure:


- Apparatus Setup:
 - Assemble the distillation apparatus. The distillation flask should be clamped securely.
 - Place a few boiling chips or a magnetic stir bar into the distillation flask to ensure smooth boiling.

- Add the **methyl 2-chlorobenzoate** to the distillation flask, filling it to about one-third to one-half of its capacity.
- Insert the thermometer into the neck of the distillation flask, ensuring the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser. This positioning is crucial for measuring the temperature of the vapor as it passes into the condenser.
- Connect the condenser to a water source, with water entering at the lower inlet and exiting at the upper outlet.
- Place the receiving flask at the end of the condenser to collect the distillate.

- Distillation Process:
 - Begin heating the distillation flask gently.
 - Observe the liquid as it begins to boil and the vapor rises.
 - A condensation ring will be seen rising in the neck of the flask.
 - When the vapor surrounds the thermometer bulb, the temperature reading will rise and then stabilize.
 - Record the temperature at which the liquid is distilling at a steady rate (i.e., when the temperature remains constant). This constant temperature is the boiling point of the liquid.
 - It is important to record the atmospheric pressure at the time of the experiment, as boiling point is dependent on pressure.

Synthetic Utility

Methyl 2-chlorobenzoate serves as a versatile starting material in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways of **methyl 2-chlorobenzoate**.

The diagram above illustrates two key synthetic transformations of **methyl 2-chlorobenzoate**. It can be converted to 2-chlorobenzohydrazide through reaction with hydrazine hydrate. Additionally, it is a common precursor for the synthesis of a variety of quinazolinone derivatives, a class of compounds with diverse biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fpharm.uniba.sk [fpharm.uniba.sk]
- 2. scribd.com [scribd.com]
- 3. fpharm.uniba.sk [fpharm.uniba.sk]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. vernier.com [vernier.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Methyl 2-chlorobenzoate density and boiling point]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147171#methyl-2-chlorobenzoate-density-and-boiling-point\]](https://www.benchchem.com/product/b147171#methyl-2-chlorobenzoate-density-and-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com